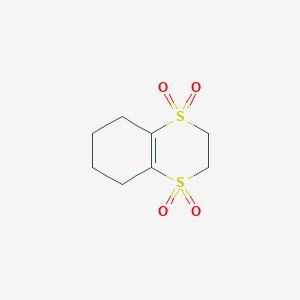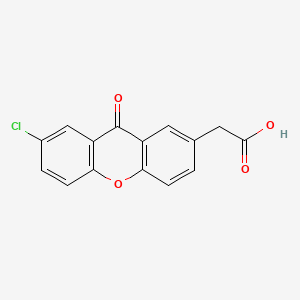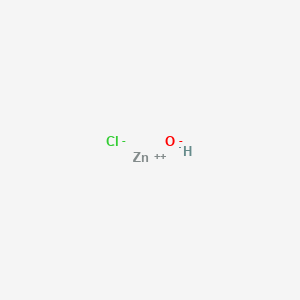![molecular formula C18H24N2O6 B14641169 Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate CAS No. 51865-72-6](/img/structure/B14641169.png)
Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate is an organic compound with the molecular formula C18H24N2O6. This compound is characterized by its complex structure, which includes a benzoyl group, a formyl group, and a pentanedioate moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate typically involves multiple steps. One common method starts with the reaction of 4-aminobenzoyl chloride with diethyl pentanedioate in the presence of a base to form an intermediate product. This intermediate is then reacted with formyl methylamine under controlled conditions to yield the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Diethyl 3-({4-[carboxyl(methyl)amino]benzoyl}amino)pentanedioate.
Reduction: Diethyl 3-({4-[hydroxyl(methyl)amino]benzoyl}amino)pentanedioate.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The benzoyl group can participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, with aromatic residues in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 3-({4-[formyl(ethyl)amino]benzoyl}amino)pentanedioate
- Diethyl 3-({4-[formyl(propyl)amino]benzoyl}amino)pentanedioate
- Diethyl 3-({4-[formyl(butyl)amino]benzoyl}amino)pentanedioate
Uniqueness
Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both formyl and benzoyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
51865-72-6 |
|---|---|
Fórmula molecular |
C18H24N2O6 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
diethyl 3-[[4-[formyl(methyl)amino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C18H24N2O6/c1-4-25-16(22)10-14(11-17(23)26-5-2)19-18(24)13-6-8-15(9-7-13)20(3)12-21/h6-9,12,14H,4-5,10-11H2,1-3H3,(H,19,24) |
Clave InChI |
ADIQBDUPFTZBRR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(CC(=O)OCC)NC(=O)C1=CC=C(C=C1)N(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14641092.png)

![1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl-](/img/structure/B14641098.png)
![[2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride](/img/structure/B14641101.png)


-](/img/structure/B14641145.png)
![1-{4-[Dibutyl(methyl)silyl]butyl}piperidine](/img/structure/B14641160.png)
![2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14641171.png)


![Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]-](/img/structure/B14641179.png)
